Lipophilicity Differentiation vs. Des-Methyl Analog
The presence of the 4-methyl substituent in 5-Bromo-4-methyl-1H-indole-2-carboxamide increases calculated lipophilicity by approximately 0.31 LogP units relative to the des-methyl analog 5-bromo-1H-indole-2-carboxamide. Higher LogP correlates with enhanced membrane permeability but also with potentially reduced aqueous solubility, making the methylated analog a more lipophilic starting point for lead optimization . Both compounds have identical TPSA (58.88 Ų) and H-bond donor/acceptor counts, meaning the LogP difference is the dominant differential physicochemical factor.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.34 |
| Comparator Or Baseline | 5-Bromo-1H-indole-2-carboxamide (CAS 877371-97-6): LogP = 2.03 |
| Quantified Difference | ΔLogP = +0.31 (target compound more lipophilic) |
| Conditions | Computational LogP calculated by XLogP3 or equivalent method; TPSA identical at 58.88 for both compounds; H-bond acceptors = 1, H-bond donors = 2 for both . |
Why This Matters
For procurement decisions in lead optimization programs targeting intracellular kinases or CNS-penetrant agents, a ΔLogP of +0.31 represents a non-trivial shift in expected permeability and distribution, justifying selection of the 4-methyl derivative over the des-methyl analog when increased lipophilicity is desired from the building block stage.
